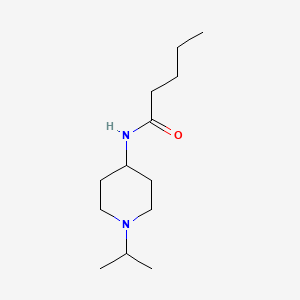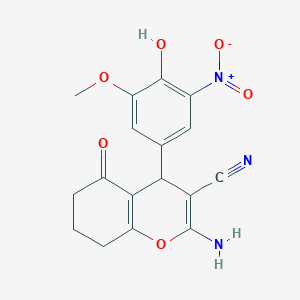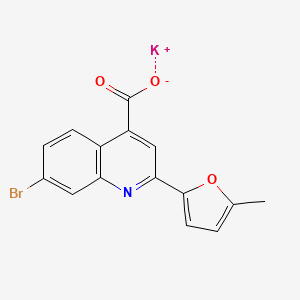![molecular formula C22H28N2O2 B5066621 11-(4-butoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5066621.png)
11-(4-butoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(4-butoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, commonly known as BDT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDT belongs to the class of diazabicyclooctanes and has been found to exhibit unique biological properties that make it a promising candidate for drug development. In
作用機序
The mechanism of action of BDT is not well understood. However, it is believed that BDT exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. BDT has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, BDT has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
BDT has been found to exhibit a variety of biochemical and physiological effects. In animal models, BDT has been found to reduce oxidative stress and inflammation in the brain, improve cognitive function and memory, and increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). Additionally, BDT has been found to improve the survival of neurons and promote the growth of new neurons in the brain.
実験室実験の利点と制限
One of the major advantages of BDT is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. Additionally, BDT has been found to exhibit low toxicity and high selectivity for its target receptors. However, one of the limitations of BDT is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the research on BDT. One area of interest is the development of BDT-based drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BDT and its potential therapeutic applications. Other potential future directions include the development of new synthesis methods for BDT and the optimization of its pharmacokinetic properties.
合成法
The synthesis of BDT involves a multistep process that begins with the reaction of 4-butoxybenzaldehyde with ethyl acetoacetate. This reaction produces 11-(4-butoxybenzyl)-2,6,10-trioxatricyclo[7.3.1.0~2,7~]trideca-1,3,7,9-tetraene, which is then reacted with ammonia to produce BDT. The overall yield of this process is approximately 30%.
科学的研究の応用
BDT has been extensively studied for its potential therapeutic applications. One of the most promising applications of BDT is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. BDT has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, BDT has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
11-[(4-butoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-3-11-26-20-9-7-17(8-10-20)13-23-14-18-12-19(16-23)21-5-4-6-22(25)24(21)15-18/h4-10,18-19H,2-3,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFPVGADCKJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-2-methylphenoxy)-N-[2-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)ethyl]acetamide](/img/structure/B5066544.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B5066551.png)

![ethyl 4-[5-(benzoylamino)-1H-pyrazol-1-yl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5066569.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5066595.png)
![(4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5066600.png)
![3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5066603.png)

![2-methyl-4-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]quinoline](/img/structure/B5066628.png)
![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}norvalinamide](/img/structure/B5066631.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5066636.png)
